molecular formula C8H13NO2 B3395896 Scopine CAS No. 498-45-3

Scopine

Cat. No. B3395896
CAS RN: 498-45-3
M. Wt: 155.19 g/mol
InChI Key: FIMXSEMBHGTNKT-UPGAHCIJSA-N
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Description

Scopine is a tropane alkaloid found in a variety of plants including Mandragora root, Senecio mikanioides (Delairea odorata), Scopolia carniolica, and Scopolia lurida . It can be prepared by the hydrolysis of scopolamine .


Synthesis Analysis

Scopine can be synthesized from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone . The reagents are combined in a [4+3] cycloaddition, followed by a diastereoselective reduction with diisobutylaluminum hydride, and finally a Prilezhaev epoxidation with trifluoroperacetic acid affords scopine . An improved process for the preparation of scopine has been described, which is efficient and industrially advantageous .


Molecular Structure Analysis

The molecular formula of Scopine is C8H13NO2 . The average mass is 155.194 Da and the monoisotopic mass is 155.094635 Da .


Chemical Reactions Analysis

Scopine can be prepared by the hydrolysis of scopolamine . It can also be prepared in three steps from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone .


Physical And Chemical Properties Analysis

Scopine is a solid substance . Its solubility in DMSO is 90 mg/mL . The storage conditions are 4°C, protect from light .

Scientific Research Applications

Establishing Model Organisms for Anxiety Research

Scopolamine, a derivative of scopine, has been explored for its anxiolytic effects through various model organisms, including zebrafish. Zebrafish have been established as a suitable model for testing compounds like scopolamine, which show dose-dependent anxiolytic effects, making them relevant for understanding the mechanisms of action and potential clinical implications for humans. This research underscores the importance of model organisms in studying the effects and mechanisms of scopine derivatives in anxiety and possibly other mood disorders (Hamilton et al., 2017).

Metabolic Engineering for Alkaloid Production

Metabolic engineering techniques have been employed to enhance the production of scopolamine, a significant scopine derivative. This approach involves the overexpression of genes involved in the biosynthesis pathway of scopolamine in plant species. Such research endeavors have shown promising results in improving the yield of tropane alkaloids, offering insights into the application of genetic and biotechnological methods to increase the production of valuable compounds like scopine derivatives for medicinal use (Palazón et al., 2008).

Molecular Spectroscopy for Structural Analysis

The structural analysis of scopine has been advanced through techniques like Fourier transform microwave spectroscopy, enabling the detection of its rotational spectrum in the gas phase. This approach has facilitated the understanding of scopine's molecular structure and dynamics, contributing valuable information to the field of chemical physics and physical chemistry. Such studies are pivotal for the precise characterization of bioactive compounds, aiding in the development of therapeutic agents and understanding their molecular interactions (Écija et al., 2016).

Brain-targeting Drug Delivery Systems

Scopine has been explored as a novel brain-targeting moiety to enhance the brain uptake of therapeutic drugs, exemplified by its application in improving the delivery of chlorambucil, an alkylating agent, into the brain. The development of prodrugs like Chlorambucil-Scopine (CHLS) demonstrates scopine's potential in facilitating targeted drug delivery across the blood-brain barrier, showing significant promise for treating central nervous system disorders with improved efficacy and safety profiles (Wang et al., 2014).

Safety And Hazards

Scopine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMXSEMBHGTNKT-UPGAHCIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030466, DTXSID301151677
Record name Scopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopine

CAS RN

498-45-3, 498-46-4
Record name 6,7-Epoxytropine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sodium borohydride (39.0 g, 1.03 mol) was added portionwise to a stirred suspension of scopolamine (75 g, 171 mmol) in ethanol (743 mL), at 0° C. under a nitrogen atmosphere and the reaction mixture was stirred at ambient temperature for 24 h. The mixture was then acidified with 2M hydrochloric acid in diethyl ether (600 mL) and stirred for another 24 h at ambient temperature. The reaction mixture was filtered and the resulting solid was washed with diethyl ether. The dried solid was dissolved in the minimum amount of 10% aqueous potassium carbonate solution and extracted with trichloromethane (6×150 mL). The combined organic extracts were dried (magnesium sulfate), filtered and the solvent was removed under reduced pressure to give the title compound as crystals (13.2 g, 85.5 mmol, 50%).
Quantity
39 g
Type
reactant
Reaction Step One
Name
scopolamine
Quantity
75 g
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743 mL
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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